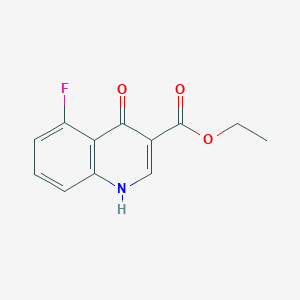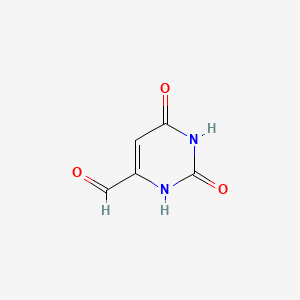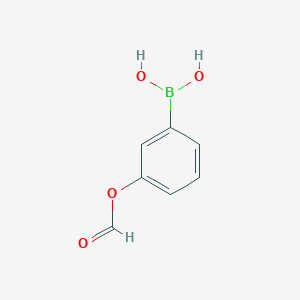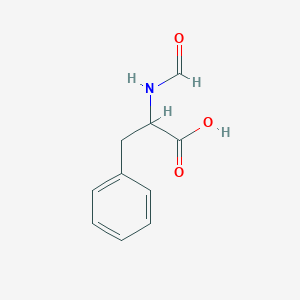
3'-Hydroxybiphenyl-4-carboxylic acid
概要
説明
3’-Hydroxybiphenyl-4-carboxylic acid is a chemical compound with the molecular formula C13H10O3 . It has a molecular weight of 214.22 g/mol . The IUPAC name for this compound is 4-(3-hydroxyphenyl)benzoic acid . It is also known by various synonyms such as 220950-35-6, 3’-hydroxybiphenyl-4-carboxylic acid, 4-(3-hydroxyphenyl)benzoic Acid, 3’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid, and 3’-Hydroxy-biphenyl-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3’-Hydroxybiphenyl-4-carboxylic acid isInChI=1S/C13H10O3/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8,14H,(H,15,16) . The Canonical SMILES is C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O . Intermolecular hydrogen bonding between neighboring carboxylate groups leads to the formation of hydrogen-bonded dimers . Physical And Chemical Properties Analysis
3’-Hydroxybiphenyl-4-carboxylic acid has a molecular weight of 214.22 g/mol . It has a XLogP3 value of 2.8, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 214.062994177 g/mol . The topological polar surface area is 57.5 Ų .科学的研究の応用
Synthesis of Novel Wholly Aromatic Copolyesters
- Application Summary: 3’-Hydroxybiphenyl-4-carboxylic acid (3HBCA) is used in the synthesis of new wholly aromatic copolyesters. These copolyesters are synthesized based on m-substituted bifunctional comonomers—4′-hydroxybiphenyl-3-carboxylic (3HBCA) and 3-hydroxybenzoic (3HBA) acids .
- Methods of Application: The copolyesters are synthesized using NMR and FTIR spectroscopy methods. The full compliance of the copolymer composition with the target ratio of comonomers is proved, as well as high compositional homogeneity .
- Results: The resulting copolyesters have a sufficiently high molecular weight and their intrinsic viscosity values are in the range of 0.6–0.8 dL/g. Thermal analysis showed that all 3HBCA-3HBA copolyesters are amorphous, and with an increase in the content of biphenyl units (3HBCA), the glass transition temperature increases significantly (up to 190 °C). The onset of the intense thermal decomposition of the synthesized polyesters occurs above 450 °C .
Synthesis of New Thermotropic Fully Aromatic Copolyesters
- Application Summary: 3’-Hydroxybiphenyl-4-carboxylic acid is used in the synthesis of new thermotropic fully aromatic copolyesters. These copolyesters are based on 4-hydroxybenzoic and 4’-hydroxybiphenyl-4-carboxylic acids .
- Methods of Application: The copolyesters are synthesized by the melt polycondensation of corresponding acetyl derivatives .
- Results: The melting temperature of the copolyesters is below 400°С, and the most promising among them melt at temperatures below 340°С which allows their melt processing by extrusion, molding, and injection molding. The tensile properties of some copolyesters are comparable with the corresponding mechanical properties of such commercially available analogs as Vectra A‑950 and Zenite HX-8000 .
Synthesis of Copolymers
- Application Summary: 3’-Hydroxybiphenyl-4-carboxylic acid (3HBCA) is used in the synthesis of copolymers with initial molar concentrations of 3ABCA from 20 to 60% .
- Methods of Application: The copolymers are synthesized using a specific method .
- Results: The reaction mixture solidified at early steps of polycondensation .
Diagnostic Assay Manufacturing
- Application Summary: 3’-Hydroxybiphenyl-4-carboxylic acid is used in diagnostic assay manufacturing .
- Methods of Application: The specific methods of application are not provided .
- Results: The specific results or outcomes are not provided .
Synthesis of Copolymers
- Application Summary: 3’-Hydroxybiphenyl-4-carboxylic acid (3HBCA) is used in the synthesis of copolymers with initial molar concentrations of 3ABCA from 20 to 60% .
- Methods of Application: The copolymers are synthesized using a specific method .
- Results: The reaction mixture solidified at early steps of polycondensation .
Diagnostic Assay Manufacturing
特性
IUPAC Name |
4-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJXLCAJAZHPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374732 | |
| Record name | 3'-hydroxybiphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hydroxybiphenyl-4-carboxylic acid | |
CAS RN |
220950-35-6 | |
| Record name | 3'-hydroxybiphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220950-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid](/img/structure/B3021416.png)
![3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3021417.png)











